Acylation Selectivity: Boc Protection Advantage
In direct acylation reactions, 2-amino-4-Br/4-Cl thiazoles lacking Boc protection gave low yields of mixed products including undesired bis-acyl compounds, whereas acylation of the corresponding Boc-protected intermediates followed by mild deprotection afforded the desired thiazolides cleanly and in good yields [1].
| Evidence Dimension | Acylation product yield and purity |
|---|---|
| Target Compound Data | Clean product in good yields (specific % not reported in source) |
| Comparator Or Baseline | Unprotected 2-amino-4-Br/4-Cl thiazoles: Low yields of mixed products including bis-acyl byproducts |
| Quantified Difference | Qualitative yield advantage (clean vs. mixed products); quantitative difference not specified in source |
| Conditions | Acylation of thiazole derivatives followed by deprotection |
Why This Matters
This selectivity directly impacts procurement decisions for multi-step syntheses where protecting the 2-amino group is essential to prevent unwanted side reactions and maximize overall yield.
- [1] Zheng, Q. et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. View Source
